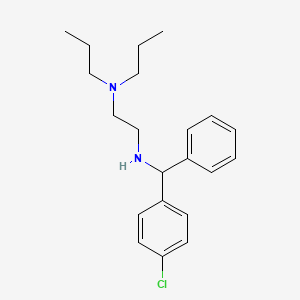
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a benzyl moiety, which is further linked to an ethylenediamine backbone substituted with dipropyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N,N’-dipropylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or ethylenediamine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the original molecule.
科学研究应用
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine can be compared with other similar compounds, such as:
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine: Similar structure but with dimethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine: Similar structure but with diethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine: Similar structure but with dibutyl groups instead of dipropyl groups.
The uniqueness of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
23892-36-6 |
|---|---|
分子式 |
C21H29ClN2 |
分子量 |
344.9 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)-phenylmethyl]-N',N'-dipropylethane-1,2-diamine |
InChI |
InChI=1S/C21H29ClN2/c1-3-15-24(16-4-2)17-14-23-21(18-8-6-5-7-9-18)19-10-12-20(22)13-11-19/h5-13,21,23H,3-4,14-17H2,1-2H3 |
InChI 键 |
KJRAEILQLCJHTD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


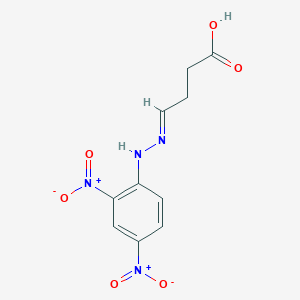

![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
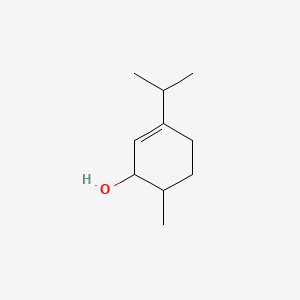
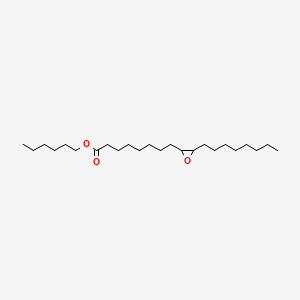
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
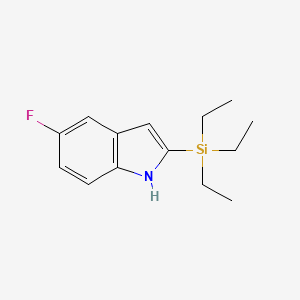
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
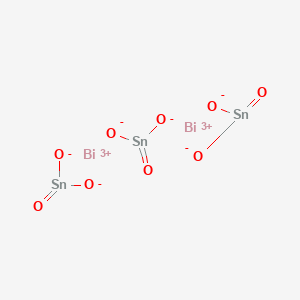
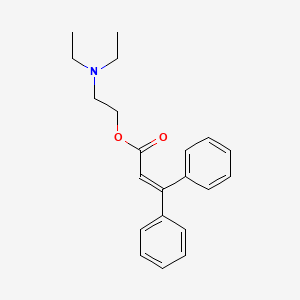
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
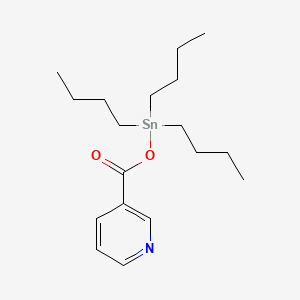

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
